1-Tritetracontene

CAS No.: 66576-76-9

Cat. No.: VC16987631

Molecular Formula: C43H86

Molecular Weight: 603.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66576-76-9 |

|---|---|

| Molecular Formula | C43H86 |

| Molecular Weight | 603.1 g/mol |

| IUPAC Name | tritetracont-1-ene |

| Standard InChI | InChI=1S/C43H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-43H2,2H3 |

| Standard InChI Key | MDJGEODRKKEELW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |

Introduction

Molecular Structure and Identification

Chemical Composition and Nomenclature

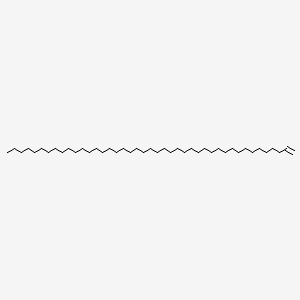

1-Tritetracontene, systematically named tritetracont-1-ene , consists of a 43-carbon chain with a double bond between the first and second carbon atoms. Its molecular formula, C₄₃H₈₆, reflects the general formula for alkenes (CₙH₂ₙ₋₂). The compound’s IUPAC name adheres to standard alkene nomenclature rules, with the suffix "-ene" denoting the presence of a double bond and the prefix "tritetracont-" indicating 43 carbons .

The SMILES notation for 1-Tritetracontene is CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C, which explicitly defines the terminal double bond . This structural feature influences reactivity, as the electron-rich double bond is susceptible to electrophilic addition reactions.

Spectroscopic and Computational Data

PubChem reports that 3D conformational analysis of 1-Tritetracontene is computationally prohibitive due to its structural flexibility . The compound’s InChIKey (MDJGEODRKKEELW-UHFFFAOYSA-N) and InChI identifiers provide standardized representations for database searches . While experimental spectral data (e.g., NMR, IR) are absent in available sources, its linear structure suggests characteristic alkene absorptions in the 1640–1680 cm⁻¹ range for C=C stretching.

Synthesis and Production

Industrial Synthesis Pathways

-

Oligomerization of shorter alkenes using Ziegler-Natta catalysts.

-

Dehydrogenation of alkanes through catalytic cracking.

-

Wittig reactions for precise double bond positioning.

The lack of reported synthesis protocols suggests scalability challenges, likely due to the compound’s high molecular weight and propensity for isomerization.

Physical Properties

Phase Behavior and Thermodynamics

The NIST WebBook provides critical enthalpy data for 1-Tritetracontene :

| Property | Value (kcal/mol) | Temperature (K) | Method | Reference |

|---|---|---|---|---|

| Enthalpy of Vaporization (ΔvapH) | 33.15 | 545 | Estimated | Dykyj, Svoboda et al. |

| Enthalpy of Vaporization (ΔvapH) | 32.91 | 587 | A, E | Stephenson & Malanowski |

These values indicate a significant energy requirement for phase transition, consistent with its large molecular size. The slight decrease in ΔvapH with increasing temperature aligns with the Clausius-Clapeyron equation.

Melting and Boiling Points

-

Melting Point: ~320–335 K (47–62°C)

-

Boiling Point: ~800–820 K (527–547°C)

These estimates derive from the Kudchadker-Zwolinski correlation for normal alkanes , adjusted for the double bond’s effect on intermolecular forces.

Chemical Reactivity

Addition Reactions

The terminal double bond renders 1-Tritetracontene reactive toward:

-

Hydrogenation: Catalytic hydrogenation would yield tritetracontane (C₄₃H₈₈).

-

Halogenation: Electrophilic addition of halogens (e.g., Br₂) at the double bond.

-

Polymerization: Potential for radical-initiated polymerization, though steric hindrance may limit chain growth.

Oxidation and Degradation

Autoxidation at the allylic position is probable, forming hydroperoxides and eventually ketones or carboxylic acids. Ozonolysis would cleave the double bond, producing two aldehydes (formaldehyde and a C₄₂ aldehyde).

Industrial and Research Applications

Lubricant Additives

Long-chain alkenes like 1-Tritetracontene may serve as viscosity modifiers in high-temperature lubricants. Their linear structure facilitates ordered molecular packing, enhancing film strength.

Surface Science

The compound’s potential as a self-assembled monolayer (SAM) precursor is untested but theoretically plausible. Terminal alkenes often anchor to metal surfaces via thiol or silane linkages.

Limitations in Application

-

Poor solubility in polar solvents limits use in aqueous systems.

-

Thermal instability at temperatures approaching 800 K restricts high-temperature applications .

Recent Advances and Future Directions

-

Molecular dynamics simulations to predict bulk properties.

-

Catalytic synthesis optimization using machine learning models.

-

Nano-material integration for tailored thermal interfaces.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume